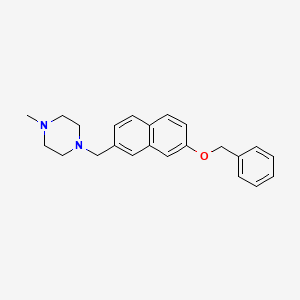
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and a piperazine ring
Preparation Methods
The synthesis of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxy naphthalene derivative, followed by its reaction with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrogenated naphthalene derivatives.
Scientific Research Applications
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The benzyloxy group and the naphthalene ring play crucial roles in binding to these targets, which may include enzymes or receptors. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can be compared with other similar compounds, such as:
Naphthalene derivatives: These include compounds like 1-naphthol and 2-naphthol, which share the naphthalene core but differ in their functional groups.
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(4-methylphenyl)piperazine, which have different substituents on the piperazine ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H26N2O |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-methyl-4-[(7-phenylmethoxynaphthalen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C23H26N2O/c1-24-11-13-25(14-12-24)17-20-7-8-21-9-10-23(16-22(21)15-20)26-18-19-5-3-2-4-6-19/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI Key |
DPINHEPKWKGQEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272907.png)
![7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12272908.png)
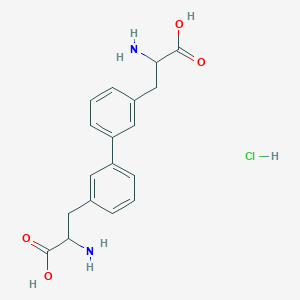
![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)
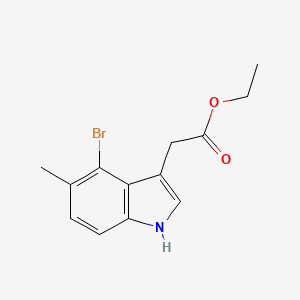
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272947.png)

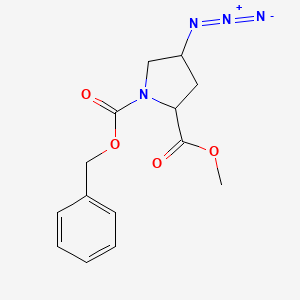

![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
![1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12272962.png)
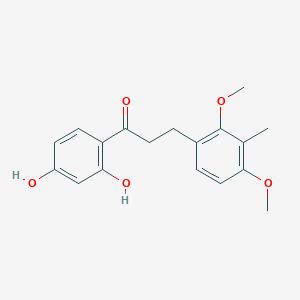
![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
